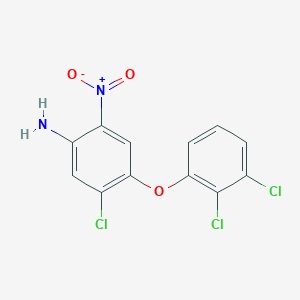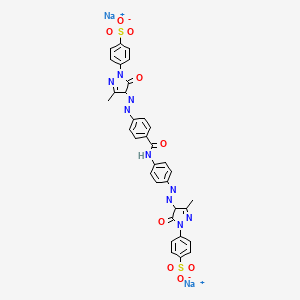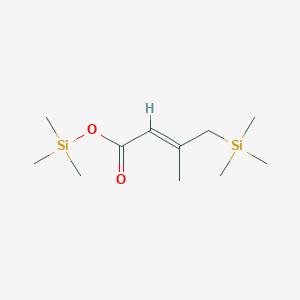
Trimethylsilyl 3-trimethylsilylmethylcrotonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethylsilyl 3-trimethylsilylmethylcrotonate is an organic compound with the molecular formula C11H24O2Si2. It is characterized by the presence of two trimethylsilyl groups attached to a crotonate structure. This compound is often used in organic synthesis due to its unique properties, such as increased volatility and stability, which are imparted by the trimethylsilyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethylsilyl 3-trimethylsilylmethylcrotonate typically involves the esterification of 3-methyl-4-(trimethylsilyl)-2-butenoic acid with trimethylsilyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include anhydrous solvents and an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Trimethylsilyl 3-trimethylsilylmethylcrotonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove trimethylsilyl groups.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Compounds with new functional groups replacing the trimethylsilyl groups.
Scientific Research Applications
Trimethylsilyl 3-trimethylsilylmethylcrotonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the protection of hydroxyl groups and as a precursor for other chemical compounds.
Biology: Utilized in the modification of biomolecules to enhance their stability and volatility for analytical techniques like gas chromatography-mass spectrometry (GC-MS).
Medicine: Investigated for potential use in drug delivery systems due to its ability to modify the solubility and stability of pharmaceutical compounds.
Industry: Employed in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which Trimethylsilyl 3-trimethylsilylmethylcrotonate exerts its effects is primarily through the modification of molecular structures. The trimethylsilyl groups can protect reactive sites on molecules, making them less susceptible to unwanted reactions. This protection is particularly useful in multi-step synthesis processes where selective reactivity is required. The compound can also enhance the volatility of molecules, making them more amenable to analysis by techniques such as GC-MS.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl chloride:
Trimethylsilyl acetate: Another ester with similar protective properties.
Trimethylsilyl trifluoromethanesulfonate: Used for silylation reactions in organic synthesis.
Uniqueness
Trimethylsilyl 3-trimethylsilylmethylcrotonate is unique due to its dual trimethylsilyl groups attached to a crotonate structure. This dual functionality provides enhanced stability and reactivity compared to compounds with a single trimethylsilyl group. Its specific structure makes it particularly useful in applications requiring selective protection and increased volatility.
Properties
Molecular Formula |
C11H24O2Si2 |
|---|---|
Molecular Weight |
244.48 g/mol |
IUPAC Name |
trimethylsilyl (E)-3-methyl-4-trimethylsilylbut-2-enoate |
InChI |
InChI=1S/C11H24O2Si2/c1-10(9-14(2,3)4)8-11(12)13-15(5,6)7/h8H,9H2,1-7H3/b10-8+ |
InChI Key |
QCGGJRHSTCBUNL-CSKARUKUSA-N |
Isomeric SMILES |
C/C(=C\C(=O)O[Si](C)(C)C)/C[Si](C)(C)C |
Canonical SMILES |
CC(=CC(=O)O[Si](C)(C)C)C[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(Z)-heptan-2-ylideneamino]-4-nitrobenzenesulfonamide](/img/structure/B13804745.png)
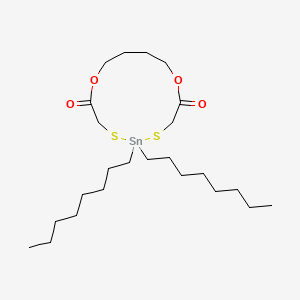
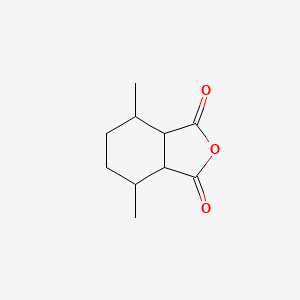
![(1S,3Z)-3-{2-[(1R,4E,7aR)-1-[(2R,3E,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-octahydro-1H-inden-4-ylidene]ethylidene}-4-methylidenecyclohexyl acetate](/img/structure/B13804758.png)
![2-(2-Hydroxyphenyl)-4-phenyl-5,6-dihydrobenzo[h]quinazoline](/img/structure/B13804761.png)

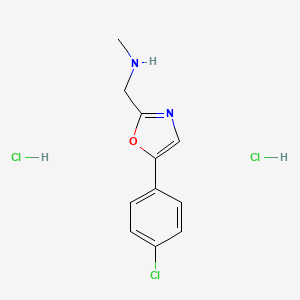
![methyl (2S)-2-(1,1-dioxo-3H-1,2-thiazol-2-yl)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate](/img/structure/B13804788.png)
![(1S,2R,4S,8R,9S,11S,12R,13R,19R)-11,19-dihydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B13804799.png)
![Azepino[4,5-b]indole-5-carboxylic acid, 9-amino-1,2,3,6-tetrahydro-1,1-dimethyl-, ethyl ester](/img/structure/B13804807.png)
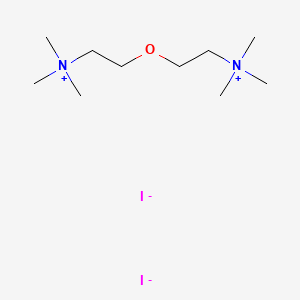
![3-Ethyl-2-[(E)-2-(3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-1-cyclohexen-1-YL)ethenyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13804818.png)
